molecular formula C17H14BrNO3 B13588133 methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate

methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate

Cat. No.: B13588133
M. Wt: 360.2 g/mol
InChI Key: ALFVWWQUXVOYNQ-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate typically involves a multi-step process. One common method starts with the bromination of an indole derivative, followed by the introduction of a benzyloxy group through a nucleophilic substitution reaction. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(benzyloxy)-1H-indole-2-carboxylate: Lacks the bromine atom at the 7-position.

    Methyl 4-(benzyloxy)-7-chloro-1H-indole-2-carboxylate: Contains a chlorine atom instead of bromine.

    Methyl 4-(benzyloxy)-7-fluoro-1H-indole-2-carboxylate: Contains a fluorine atom instead of bromine.

Uniqueness

Methyl 4-(benzyloxy)-7-bromo-1H-indole-2-carboxylate is unique due to the presence of the bromine atom at the 7-position, which can influence its reactivity and biological activity. The bromine atom can participate in various halogen bonding interactions, potentially enhancing the compound’s binding affinity to molecular targets .

Properties

Molecular Formula

C17H14BrNO3

Molecular Weight

360.2 g/mol

IUPAC Name

methyl 7-bromo-4-phenylmethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C17H14BrNO3/c1-21-17(20)14-9-12-15(8-7-13(18)16(12)19-14)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3

InChI Key

ALFVWWQUXVOYNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2N1)Br)OCC3=CC=CC=C3

Origin of Product

United States

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